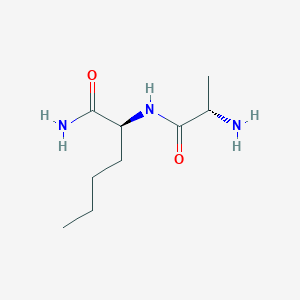
L-Norleucinamide,-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucinamide, L-alanyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a dipeptide consisting of L-norleucinamide and L-alanine, which are linked by a peptide bond. This compound is often used in research settings to study peptide interactions and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucinamide, L-alanyl- typically involves the coupling of L-norleucinamide with L-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for L-Norleucinamide, L-alanyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Norleucinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
L-Norleucinamide, L-alanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and interactions.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of specialized peptides and as a research tool in various industrial processes.
Mechanism of Action
The mechanism of action of L-Norleucinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
L-Norleucinamide, L-alanyl- can be compared with other similar dipeptides, such as:
L-Alanyl-L-Glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Alanyl-L-Tyrosine: Studied for its potential cognitive benefits.
L-Alanyl-L-Leucine: Investigated for its effects on muscle protein synthesis.
Each of these compounds has unique properties and applications, making L-Norleucinamide, L-alanyl- distinct in its specific uses and potential benefits.
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanamide |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 |
InChI Key |
HTVWRELKZINEGB-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



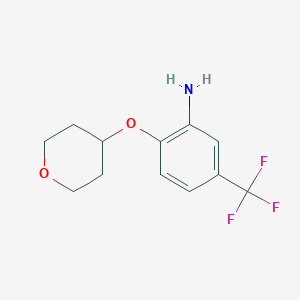
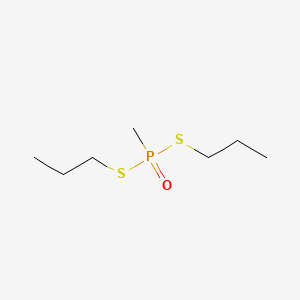


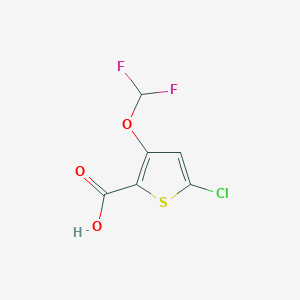

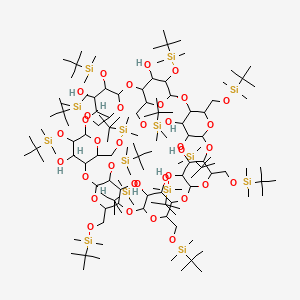
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
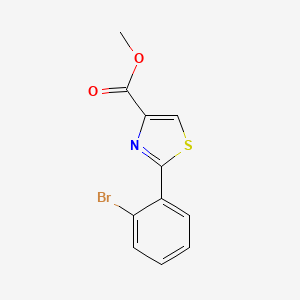
![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)


